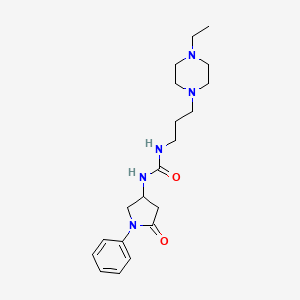

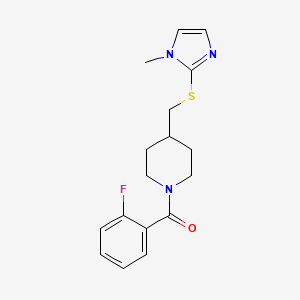

![molecular formula C16H14ClFO3 B2888432 3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde CAS No. 338393-86-5](/img/structure/B2888432.png)

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde (CFPMA) is an aromatic aldehyde with a wide range of applications in the scientific field. It has been used as a building block for the synthesis of various compounds, as an intermediate in the production of pharmaceuticals, and as a reagent in the synthesis of other aldehydes. CFPMA has also been used in the production of a variety of materials, including polymers, dyes, and pigments.

Scientific Research Applications

Synthetic Chemistry Applications

- Synthesis of Fluorobenzaldehydes : A method for the synthesis of fluorobenzaldehydes from chlorobenzaldehydes using potassium fluoride in the presence of tetraphenylphosphonium halide and 18-crown-6 or poly(ethylene glycol) dimethyl ether has been reported. This approach might be applicable for synthesizing derivatives of the compound , highlighting its relevance in the synthesis of fluorinated organic compounds (Yoshida & Kimura, 1988).

Material Science Applications

- Metal-Organic Frameworks (MOFs) : The ligand "2,6,2′,6′-tetranitro-biphenyl-4,4′-dicarboxylic acid" was used to create a flexible and porous metal–organic framework with gadolinium, which demonstrated guest-dependent reversible structural transformations. Such frameworks could potentially utilize derivatives of the targeted compound for creating new materials with dynamic, responsive properties (Pal et al., 2015).

Biochemistry and Pharmacology Applications

- Synthesis of Thiazolidin-4-one Derivatives : Fluorobenzaldehyde derivatives have been utilized for the synthesis of thiazolidin-4-one compounds, which exhibited promising antioxidant activities. This suggests potential applications of the compound for synthesizing bioactive molecules with antioxidant properties (El Nezhawy et al., 2009).

Environmental Chemistry

- Selective Oxidation Catalysts : Copper-mediated selective oxidation of aromatic methyl groups to aldehydes, as demonstrated for substituted hydroxybenzaldehydes, presents a potential application in environmental chemistry for the degradation or transformation of persistent organic pollutants. The compound might serve as a substrate or intermediate in similar catalytic processes (Boldron et al., 2005).

properties

IUPAC Name |

3-[(2-chloro-6-fluorophenyl)methyl]-2,4-dimethoxybenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO3/c1-20-15-7-6-10(9-19)16(21-2)12(15)8-11-13(17)4-3-5-14(11)18/h3-7,9H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYEKPZHDPDQJKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)OC)CC2=C(C=CC=C2Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

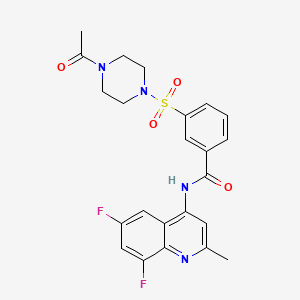

![(1R,2R,3S,3Ar,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide](/img/structure/B2888349.png)

![(1R,5S)-N-(thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2888355.png)

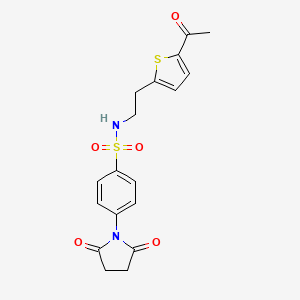

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2888356.png)

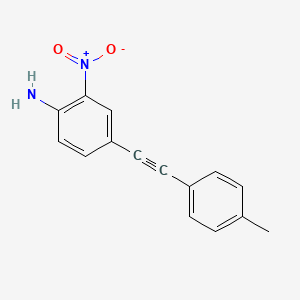

![7-[(Z)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2888357.png)

![methyl 4-(2-(4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate](/img/structure/B2888362.png)

![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2888368.png)

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)